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Compound of Interest

Compound Name: Divin

Cat. No.: B1498632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising

avenue for the development of new antimicrobial agents. Its unique mechanism of action,

which circumvents the common target FtsZ, makes it a valuable tool for studying the intricate

process of bacterial cytokinesis and a potential candidate for overcoming existing antibiotic

resistance. This technical guide provides a comprehensive overview of the chemical properties

of Divin, including its synthesis, mechanism of action, and biological activity. Detailed

experimental protocols and quantitative data are presented to facilitate further research and

development.

Chemical Properties and Synthesis
Divin, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-

benzimidazol-1-yl)propanehydrazide, is a synthetic compound identified through phenotypic

screens for its ability to inhibit bacterial cell division.[1]

Table 1: Physicochemical Properties of Divin
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Property Value Reference

IUPAC Name

N′-[(E)-(2-hydroxynaphthalen-

1-yl)methylidene]-3-(2-methyl-

1H-benzimidazol-1-

yl)propanehydrazide

[2]

CAS Number 1443321-11-6

Molecular Formula C22H22N4O2

Molecular Weight 374.44 g/mol

Appearance Solid

Solubility
Low aqueous solubility, soluble

in DMSO

Synthesis of Divin
The synthesis of Divin can be achieved through a straightforward multi-step process. A

representative protocol is detailed below, based on reported synthetic strategies.[3]

Experimental Protocol: Synthesis of Divin

Materials:

2-methyl-1H-benzimidazole

Methyl 3-bromopropionate

Anhydrous Potassium Carbonate (K2CO3)

Hydrazine hydrate

2-hydroxy-1-naphthaldehyde

Methanol

Ethanol
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Dimethylformamide (DMF)

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Synthesis of Methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate (Intermediate 1):

To a solution of 2-methyl-1H-benzimidazole in DMF, add anhydrous K2CO3.

Add methyl 3-bromopropionate dropwise to the stirring mixture.

Heat the reaction mixture at 60°C for 12 hours.

After cooling, pour the mixture into ice-water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield Intermediate 1.

Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide (Intermediate 2):

Dissolve Intermediate 1 in ethanol.

Add hydrazine hydrate to the solution.

Reflux the mixture for 24 hours.

Cool the reaction mixture and concentrate under reduced pressure.

Triturate the residue with diethyl ether to obtain Intermediate 2 as a solid.

Synthesis of Divin (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-

benzimidazol-1-yl)propanehydrazide):

Dissolve Intermediate 2 in methanol.
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Add a solution of 2-hydroxy-1-naphthaldehyde in methanol.

Add a catalytic amount of acetic acid.

Stir the reaction mixture at room temperature for 6 hours.

The resulting precipitate is collected by filtration, washed with cold methanol, and dried

under vacuum to yield Divin.

DOT Script for Divin Synthesis Workflow:

Caption: Synthetic route for Divin.

Mechanism of Action
Divin exerts its bacteriostatic effect by disrupting the late stages of bacterial cell division.[1]

Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, Divin's

mechanism is FtsZ-independent.[1][4] It perturbs the assembly of the divisome, the multiprotein

complex responsible for cytokinesis, by affecting the localization of late-recruiting cell division

proteins.[1][4] This disruption leads to a failure in the proper formation of the division septum

and results in the formation of chains of interconnected cells.

Additionally, Divin has been identified as a potent iron chelator. While the direct link between

its iron chelation activity and its primary mechanism of inhibiting cell division is still under

investigation, iron is an essential cofactor for many enzymes, and its sequestration could

contribute to the overall bacteriostatic effect.

DOT Script for Divin's Mechanism of Action:

Caption: Divin's dual mechanism of action.

Biological Activity
Antimicrobial Activity
Divin exhibits bacteriostatic activity against a range of Gram-negative and Gram-positive

bacteria. The Minimum Inhibitory Concentration (MIC) values for Divin and some of its analogs

have been determined for several bacterial strains.
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Table 2: Minimum Inhibitory Concentration (MIC) of Divin and Analogs

Compound
Caulobacter
crescentus CB15N
(μM)

Escherichia coli
BW25113 ΔtolC
(μM)

Reference

Divin (1) 5 12.5 [1]

Analog 8b 2.5 5 [3]

Analog 11c 1.25 2.5 [3]

Analog 11j 1.25 2.5 [3]

Note: The ΔtolC mutation in E. coli increases its susceptibility to many compounds by impairing

a major efflux pump.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

Bacterial strains (e.g., C. crescentus, E. coli)

Appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli)

96-well microtiter plates

Divin and its analogs dissolved in DMSO

Spectrophotometer or microplate reader

Procedure:

Prepare a serial two-fold dilution of Divin and its analogs in the appropriate growth medium

in a 96-well plate. The final concentration of DMSO should be kept constant and at a non-

inhibitory level (e.g., ≤1%).

Inoculate each well with a standardized bacterial suspension to a final density of

approximately 5 x 10^5 CFU/mL.
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Include positive controls (no compound) and negative controls (no bacteria).

Incubate the plates at the optimal growth temperature for the specific bacterium (e.g., 30°C

for C. crescentus, 37°C for E. coli) for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth, as determined by visual inspection or by measuring the optical

density at 600 nm (OD600).

Cytotoxicity
Divin has been shown to have low toxicity against mammalian cells at concentrations that are

effective against bacteria.[4]

Table 3: Cytotoxicity of Divin

Cell Line Concentration (μM) Viability (%) Reference

Human Embryonic

Kidney (HEK) cells
50 72 ± 5 [1]

Red Blood Cells

(RBCs)
50

No significant

hemolysis
[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Materials:

HEK293 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)

96-well cell culture plates

Divin dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed HEK293 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well

and allow them to adhere overnight.

Treat the cells with various concentrations of Divin (and a vehicle control, DMSO) for 24-48

hours.

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at

37°C.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

Key Experiments and Methodologies
Localization of Late Cell Division Proteins
A key aspect of Divin's mechanism is its ability to disrupt the localization of late-assembling

divisome proteins. This can be visualized using fluorescence microscopy with fluorescently

tagged proteins.

Experimental Protocol: Fluorescence Microscopy of Protein Localization

Materials:

Bacterial strain expressing a fluorescently tagged late cell division protein (e.g., FtsN-GFP)

Microscope slides and coverslips

Agarose pads (1% agarose in growth medium)
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Divin solution

Fluorescence microscope with appropriate filters and a high-resolution camera

Procedure:

Grow the bacterial culture expressing the fluorescently tagged protein to the mid-logarithmic

phase.

Treat a portion of the culture with Divin at its MIC, and another portion with the vehicle

(DMSO) as a control.

Incubate the cultures for a time sufficient to observe the inhibitory phenotype (e.g., 4-6

hours).

Prepare an agarose pad on a microscope slide.

Spot a small volume of the treated and control cultures onto the agarose pad and cover with

a coverslip.

Image the cells using fluorescence microscopy, capturing both phase-contrast and

fluorescence images.

Analyze the localization pattern of the fluorescently tagged protein in both control and Divin-

treated cells. In Divin-treated cells, a delocalized or mislocalized fluorescent signal is

expected.

Iron Chelation Assay
The ability of Divin to chelate iron can be quantified using various colorimetric assays. A

common method is the ferrozine assay, which measures the interference of a chelating agent

with the formation of the ferrozine-Fe(II) complex.

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Materials:

Divin solution
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Ferrous chloride (FeCl2) solution

Ferrozine solution

HEPES or other suitable buffer

96-well microtiter plate

Spectrophotometer or microplate reader

Procedure:

Add the buffer, Divin solution at various concentrations, and FeCl2 solution to the wells of a

96-well plate.

Incubate the mixture for 10 minutes at room temperature to allow for chelation.

Initiate the colorimetric reaction by adding the ferrozine solution to each well.

Incubate for another 10 minutes at room temperature.

Measure the absorbance of the magenta-colored ferrozine-Fe(II) complex at approximately

562 nm.

The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe(II)

complex formation compared to a control without the chelator. EDTA can be used as a

positive control.

Conclusion and Future Directions
Divin represents a promising new class of antibacterial compounds with a unique FtsZ-

independent mechanism of action. Its ability to disrupt the late stages of bacterial cell division

and chelate iron provides multiple avenues for its therapeutic potential. The data and protocols

presented in this guide offer a foundation for further investigation into the precise molecular

target of Divin, optimization of its structure for improved efficacy and pharmacokinetic

properties, and exploration of its spectrum of activity against a broader range of pathogenic

bacteria. Identifying the specific late divisome protein(s) affected by Divin and elucidating the
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interplay between its cell division inhibition and iron chelation activities are critical next steps in

the development of Divin-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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